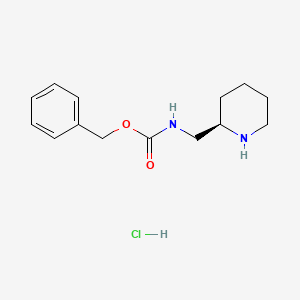

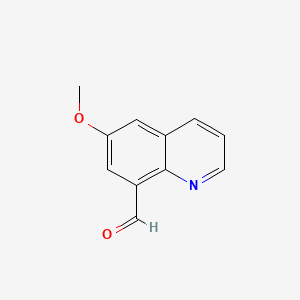

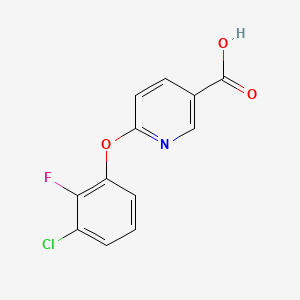

(E)-2-Hydroxy Doxepin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Doxepin is a tricyclic antidepressant (TCA) used to treat anxiety, depression, and insomnia . It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . It is also used to treat chronic hives and insomnia . The chemical name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine .

Synthesis Analysis

Doxepin can be loaded onto nanoparticles for drug delivery . In one study, copper oxide nanoparticles were synthesized and loaded with different amounts of doxepin . The loading efficacy was evaluated using linear absorption spectroscopy and nonlinear optical measurements .Molecular Structure Analysis

The IUPAC name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine . Its molecular formula is C19H21NO, and its molecular weight is 279.376 g/mol .Chemical Reactions Analysis

Doxepin can be analyzed using high-performance liquid chromatography (HPLC) for the separation of its isomers . The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride defines the method for this analysis .Physical And Chemical Properties Analysis

Doxepin is a small molecule that is marketed as a geometric isomeric mixture containing approximately 15% of the (Z)-isomer and 85% of the (E)-isomer . It has high permeability and solubility .Wissenschaftliche Forschungsanwendungen

Metabolism and Inhibition of Cytochrome P450 2D6 (CYP2D6)

Doxepin inhibits CYP2D6 activity, with studies demonstrating its effect on the metabolism of E-doxepin and E-N-desmethyldoxepin, specifically by CYP2D6. This has clinical implications, particularly for patients treated with other CYP2D6 substrates or inhibitors (Szewczuk-Bogusławska et al., 2004).

Stereoselective Metabolism

The metabolism of doxepin is stereoselective, with a preference for the E-isomers like (E)-2-Hydroxy Doxepin. CYP2D6 is a major enzyme involved in this process, suggesting the importance of this pathway in doxepin's pharmacokinetics (Haritos et al., 2000).

Microbial Metabolism Modeling

Cunninghamella elegans, a filamentous fungus, has been used as a model for mammalian metabolism to study the biotransformation of doxepin, leading to the identification of this compound as a major metabolite. This model helps understand the drug's metabolic pathways in humans (Moody et al., 1999).

Identification in Patients

The identification of urinary metabolites of doxepin in patients, including this compound, provides insights into the drug's metabolism and elimination in human subjects (Shu et al., 1990).

Potential in Insomnia Treatment

Low-dose doxepin hydrochloride has been investigated for the treatment of primary insomnia, highlighting its distinct pharmacological properties and potential therapeutic applications (Singh & Becker, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

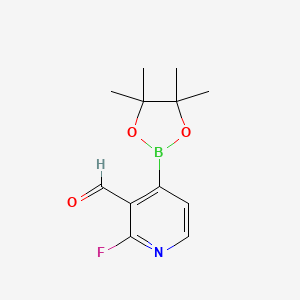

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPGTWGEQWMMM-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730868 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-90-5 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)